The synthesis of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester can be approached through several methods:
The molecular structure of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester can be described as follows:
COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester participates in various chemical reactions:
The mechanism of action for carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester primarily involves its reactivity as a nucleophile or electrophile depending on the reaction conditions:
These dual roles enhance its utility in synthetic organic chemistry and polymer science.
The physical and chemical properties of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester include:
Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: